N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea -

N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea

Catalog Number: EVT-3803930
CAS Number:
Molecular Formula: C25H18N6S
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It acts by improving the function of the chloride channel protein, cystic fibrosis transmembrane conductance regulator (CFTR), specifically in patients with the ΔF508 mutation.

Relevance: While not sharing a direct structural resemblance to N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea, Ivacaftor is relevant due to its classification as a "potentiator" of CFTR function. The target compound, N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea, may also possess potentiator activity on CFTR or other ion channels, making Ivacaftor a relevant compound for comparison and investigation of potential shared mechanisms of action.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug under development for cystic fibrosis treatment. Its role is to enhance the cellular processing of the ΔF508-CFTR protein, improving its stability and trafficking to the cell membrane.

Relevance: This compound belongs to the same therapeutic category ("corrector") as the aforementioned Ivacaftor ("potentiator"). Both are being investigated for their potential to address the underlying protein defect caused by the ΔF508 mutation in CFTR. N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea, given its structural features, could potentially exhibit corrector or potentiator activity on CFTR or similar ion channels. Therefore, understanding the mechanism and efficacy of this compound in comparison to existing correctors like 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid could provide valuable insights.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This is another investigational corrector drug being evaluated for its efficacy in improving ΔF508-CFTR processing and function.

Relevance: Similar to the previous compound, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) highlights the research efforts focused on finding effective correctors for ΔF508-CFTR. Investigating N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea alongside these compounds allows for a comparative analysis of their potential in modulating CFTR function, potentially uncovering novel therapeutic avenues for cystic fibrosis.

Tetrahydrobenzothiophenes

Compound Description: This class of compounds was identified through high-throughput screening and structure-activity analysis as potential potentiators of ΔF508-CFTR.

Relevance: Tetrahydrobenzothiophenes represent a structural class with potential activity on ΔF508-CFTR. Exploring N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea in the context of these compounds might reveal common structural motifs that are important for potentiating ΔF508-CFTR, thereby guiding the development of more effective therapeutic agents.

Thiooxoaminothiazoles

Compound Description: This is another structural class of compounds that emerged as potential ΔF508-CFTR potentiators from high-throughput screening and structure-activity relationship studies.

Relevance: The identification of Thiooxoaminothiazoles as potential ΔF508-CFTR potentiators further expands the range of chemical structures exhibiting this activity. Analyzing the structure of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea alongside Thiooxoaminothiazoles could uncover shared pharmacophoric features crucial for ΔF508-CFTR potentiation, offering valuable insights for drug design and development.

Pyrazole-pyrrole-isoxazoles

Compound Description: This class of compounds also demonstrated the ability to potentiate ΔF508-CFTR function in preclinical studies.

Relevance: Pyrazole-pyrrole-isoxazoles, alongside the previously mentioned classes, reinforce the diverse structural landscape of ΔF508-CFTR potentiators. Comparing N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea with these compounds can help identify specific structural elements that are critical for potentiator activity, further advancing the search for optimal therapeutics.

Properties

Product Name

N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-phenylthiourea

IUPAC Name

1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea

Molecular Formula

C25H18N6S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C25H18N6S/c32-25(28-17-8-2-1-3-9-17)29-18-12-13-19-22(16-18)31-24(21-11-5-7-15-27-21)23(30-19)20-10-4-6-14-26-20/h1-16H,(H2,28,29,32)

InChI Key

GEECSFUSFCALJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.